molecular formula C18H23N5O4S2 B2912244 Ethyl 2-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 886940-42-7

Ethyl 2-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2912244
CAS No.: 886940-42-7
M. Wt: 437.53
InChI Key: PEXMTZCUOMBRRC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a thiadiazole ring, a benzoate ester, and a tert-butyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Urea Moiety: The tert-butyl urea group can be introduced by reacting the thiadiazole derivative with tert-butyl isocyanate.

    Formation of the Benzoate Ester: The final step involves the esterification of the intermediate compound with ethyl chloroformate or a similar reagent to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoate ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, alcohols, base catalysts like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Amides, esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests that it may interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 2-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can be compared with other thiadiazole derivatives, such as:

    5-(3-(tert-butyl)ureido)-1,3,4-thiadiazole-2-thiol: Similar structure but lacks the benzoate ester group.

    Ethyl 2-(2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate: Similar structure but contains an amino group instead of the tert-butyl urea moiety.

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Biological Activity

Ethyl 2-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of thiadiazole derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of Thiadiazole Derivatives

Thiadiazoles are heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The incorporation of various functional groups into the thiadiazole framework can enhance these activities. This compound is a derivative that combines thiadiazole with urea and benzoate functionalities, potentially broadening its pharmacological profile.

The biological activity of thiadiazole derivatives is often attributed to their ability to inhibit specific enzymes or interact with biological targets. For instance:

  • Urease Inhibition : Thiadiazole derivatives have shown significant urease inhibitory activity. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in various pathological conditions, including urinary tract infections and gastric ulcers. This compound may exhibit similar inhibitory effects due to the presence of the thiadiazole ring .
  • Antimicrobial Activity : Compounds containing thiadiazole moieties have been reported to possess antimicrobial properties against various pathogens. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting vital metabolic pathways .

1. Urease Inhibition Studies

In a study evaluating a series of thiadiazole derivatives for urease inhibition, several compounds demonstrated IC50 values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM. The presence of a thiadiazole ring was positively correlated with increased potency against urease . This suggests that this compound could be a promising candidate for further investigation in urease-related conditions.

CompoundIC50 (µM)Mechanism
Compound A1.88 ± 0.17Non-competitive inhibition
Ethyl DerivativeTBDTBD
Thiourea (Control)22.54 ± 2.34Competitive inhibition

2. Antimicrobial Activity

A review on benzothiazole and thiourea derivatives highlighted their broad-spectrum antimicrobial effects . this compound may exhibit similar activity due to structural similarities with known antimicrobial agents.

3. Cytotoxicity and Selectivity

In vitro studies assessing cytotoxicity against Vero cells revealed low toxicity across several thiadiazole derivatives . This is crucial for therapeutic applications as it indicates a favorable safety profile.

Properties

IUPAC Name

ethyl 2-[[2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S2/c1-5-27-14(25)11-8-6-7-9-12(11)19-13(24)10-28-17-23-22-16(29-17)20-15(26)21-18(2,3)4/h6-9H,5,10H2,1-4H3,(H,19,24)(H2,20,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXMTZCUOMBRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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